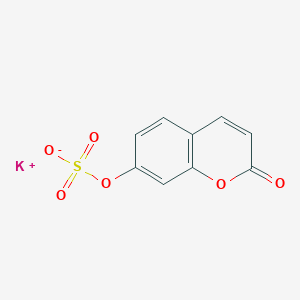

potassium;(2-oxochromen-7-yl) sulfate

CAS No.:

Cat. No.: VC13420041

Molecular Formula: C9H5KO6S

Molecular Weight: 280.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5KO6S |

|---|---|

| Molecular Weight | 280.30 g/mol |

| IUPAC Name | potassium;(2-oxochromen-7-yl) sulfate |

| Standard InChI | InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1 |

| Standard InChI Key | SVUZPRLQAASRKC-UHFFFAOYSA-M |

| Isomeric SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |

Introduction

Chemical Structure and Properties

Structural Overview

Potassium;(2-oxochromen-7-yl) sulfate (C₉H₅KO₆S) features a chromene (2H-1-benzopyran) backbone with a lactone ring (2-oxo group) and a sulfate moiety at the 7-position. The potassium counterion neutralizes the sulfate’s negative charge, enhancing solubility.

Note: Discrepancies in molecular weight between sources may reflect differences in hydrate states or analytical conditions.

Comparative Structural Analysis

The compound differs from its 4-methyl analog (4-methylumbelliferyl sulfate potassium salt) by the absence of a methyl group at the 4-position. This structural distinction impacts reactivity and biological activity.

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves sulfonation of a chromene precursor followed by neutralization with potassium hydroxide.

Method 1: Sulfonation with Chlorosulfonic Acid

-

Starting Material: 7-Hydroxy-2-oxochromene (umbelliferone).

-

Reaction: Treatment with chlorosulfonic acid (ClSO₃H) in a polar aprotic solvent (e.g., dichloromethane) to introduce the sulfate group at the 7-position.

-

Neutralization: Reaction with KOH to form the potassium salt.

Method 2: Sulfur Trioxide Complexation

-

Reagents: Sulfur trioxide (SO₃) complexed with pyridine or DMF.

-

Conditions: Mild heating (40–60°C) under anhydrous conditions.

-

Advantages: Higher yield and selectivity compared to chlorosulfonic acid.

Key Challenges:

-

Side reactions (e.g., over-sulfation or ring-opening).

-

Purification steps to remove residual reagents.

| Parameter | 4-Methylumbelliferyl Sulfate | Potassium;(2-Oxochromen-7-yl) Sulfate |

|---|---|---|

| Excitation (nm) | 360 | Not reported |

| Emission (nm) | 450 | Not reported |

| Fluorescence Intensity | High (blue emission) | Hypothetical |

**3.1.2 Antimicrobial and Anticancer Agents

Chromene derivatives, including sulfonamides, exhibit antibacterial and anticancer activities. For example:

-

Antibacterial Activity: Halogenated nitrochromenes show MIC values as low as 1–8 µg/mL against multidrug-resistant Staphylococcus spp. .

-

Anticancer Activity: Dihydropyrano[3,2-c]chromenes inhibit colon cancer cell proliferation (IC₅₀: 45–90 µM) .

Hypothesis: Potassium;(2-oxochromen-7-yl) sulfate could serve as a scaffold for deriving bioactive hybrids, though its own activity remains untested.

Industrial and Catalytic Applications

-

Organic Synthesis: As a precursor for sulfonated coumarins in dye or polymer synthesis.

-

Catalysis: Potential use in sulfonation reactions or as a ligand in metal-catalyzed processes.

Research Gaps and Future Directions

Unexplored Biological Activities

-

Enzymatic Studies: Assess its role as a sulfatase substrate.

-

Cytotoxicity Screening: Evaluate effects on cancer cell lines (e.g., HT29, MCF-7).

-

Antimicrobial Profiling: Test against Gram-positive and Gram-negative pathogens.

Synthetic Optimization

-

Green Chemistry: Develop solvent-free or microwave-assisted sulfonation methods.

-

Isomer Purity: Address discrepancies in molecular weight by crystallographic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume